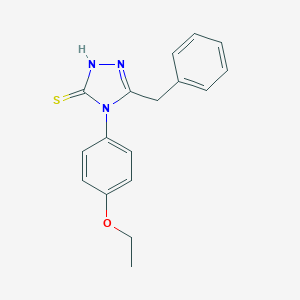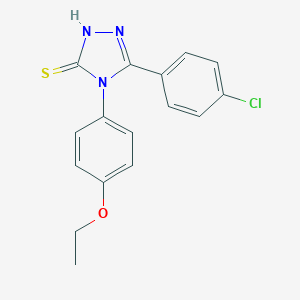![molecular formula C10H10FN3S2 B462470 5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine CAS No. 292064-75-6](/img/structure/B462470.png)
5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine” is a unique chemical with the empirical formula C10H10FN3S2 . It is part of the 1,3,4-thiadiazole family, which is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-amine derivatives has been explored in various studies. A novel approach involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . This reaction proceeds in three steps with the formation of the corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The structure of the compound can be represented by the SMILES stringNC1=NN=C(CC2=CC=C(C=C2)F)S1 . Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazol-2-amine derivatives are diverse and depend on the specific substituents present in the molecule. For instance, the reaction between thiosemicarbazides and carboxylic acids can lead to the formation of 2-amino-1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
The compound “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine” is a solid . Its molecular weight is 209.24 .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Polymer Science
- Application Summary : This compound has been used in the synthesis of new polymers, specifically chitosan derivatives . These polymers have shown high activity in controlling the growth of pathogenic bacteria and unicellular fungi .
- Methods of Application : The polymers were synthesized by linking chitosan with the 1,3,4-thiadiazole compounds . The polymers were then mixed with three film-forming agents to form six film dressings .
- Results : The film dressings formed were found to have transparency, uniformity, homogeneity, elasticity, and non-irritation pH values for skin within the normal range . The release percentages varied according to film dressing formulation, with values in the ranges of 83.88–93.2% for one polymer and 87.7–97.35% for another after 9 hours .
-
Scientific Field: Organic Chemistry
- Application Summary : This compound has been used in the development of a new method for the synthesis of 1,3,4-thiadiazol-2-amine derivatives .
- Methods of Application : The synthesis was carried out in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . The reaction was investigated in the presence of polyphosphate ester (PPE) .
- Results : The study was primarily focused on the development of the synthesis method, so specific results or outcomes related to the use of “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine” were not provided .
-
Scientific Field: Fungicide Development
- Application Summary : This compound has been used in the development of fungicides . Heterocyclic compounds, such as 1,2,3-Thiadiazole, have been found to have excellent biological activities such as fungicidal activities .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Scientific Field: Radiopharmaceuticals
- Application Summary : This compound has been used as a building block for the synthesis of 18 F-labeled compounds .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Scientific Field: Cancer Research
- Application Summary : This compound has been used in the development of antitumor agents . New 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines .
- Methods of Application : The new compounds were prepared by condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine .
- Results : The compounds have shown antiproliferative activities for human prostate tumor cell line PC3. Inhibition of growth in concentration 10 μM/mL was 89.2% .
- Scientific Field: Antifungal Research
- Application Summary : This compound has been used in the development of antifungal agents . Heterocyclic compounds, such as 1,2,3-Thiadiazole, have been found to have excellent biological activities such as fungicidal activities .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
Safety And Hazards
Zukünftige Richtungen
The 1,3,4-thiadiazol-2-amine derivatives, including “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine”, have a broad spectrum of pharmacological activities, making them pharmacologically significant scaffolds . Future research could focus on exploring their potential in various therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDXIJIAKMLTCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=NN=C(S2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B462400.png)
![5-[(3-Methyl-2-thienyl)methylene]-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B462413.png)




![N-(4-cyanophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462431.png)
![N-(2,6-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462435.png)
![N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462436.png)

![3-Butyl-10-(2,3-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462484.png)
![3-butyl-10-(4-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462486.png)
![[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B462515.png)
![5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B462550.png)